
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives, such as those containing a benzenesulfonamide moiety, showcases the chemical's potential as a human beta3 adrenergic receptor agonist. One such derivative demonstrated notable potency, highlighting the intricate synthesis process that manipulates the tetrahydroquinoline core for specific biochemical interactions (Parmee et al., 2000).
Molecular Structure Analysis
Investigations into the molecular structure, particularly through crystallography, provide insights into the compound's configuration and intermolecular interactions. For instance, studies on related benzenesulfonamide derivatives reveal the arrangement of aromatic groups and their impact on the molecule's spatial conformation (Clegg et al., 1999).
Chemical Reactions and Properties
The compound's reactivity, including its participation in various chemical reactions, is critical for understanding its potential applications. Fluoroalkyl and fluoroaryl analogues of valdecoxib, for instance, have shown potent inhibitory activities, emphasizing the importance of fluorinated derivatives in medicinal chemistry (Toyokuni et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are fundamental for the compound's characterization. For related structures, X-ray diffraction provides valuable data on crystal packing and hydrogen bonding, which are pivotal for predicting solubility and stability (Wang et al., 2006).
科学的研究の応用
Synthesis and Chemical Properties
This compound, due to its structural complexity, is likely involved in research focused on the synthesis of ring-fluorinated isoquinolines and quinolines, which are crucial in medicinal chemistry and materials science. For instance, the study of intramolecular substitution reactions involving sulfonamide moieties and vinylic fluorines has led to the efficient synthesis of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives (Ichikawa et al., 2006). These fluorinated heterocycles are valuable due to their potential applications in drug development and materials chemistry.
Fluorophores for Metal Ion Detection
The compound's structural analogs have been used in designing fluorophores for the specific detection of metal ions like Zinc(II), which plays a significant role in biological systems. The development of such fluorophores contributes to our understanding of intracellular metal ion concentrations and their biological implications. Kimber et al. (2001) have explored the fluorescence characteristics of sulfonamide derivatives, enhancing our ability to monitor and study metal ions in biological contexts (Kimber et al., 2001).
Antitumor Agents
Compounds with a tetrahydroquinoline structure, bearing the sulfonamide moiety, have been investigated for their potential as antitumor agents. Novel derivatives have been synthesized and evaluated for in vitro antitumor activity, showing promise against various cancer cell lines. This line of research opens new avenues for the development of cancer therapeutics with improved efficacy and selectivity (Alqasoumi et al., 2010).
Molecular Interactions and Enzyme Inhibition
The understanding of molecular interactions between human carbonic anhydrases and sulfonamide-based inhibitors is crucial for designing more effective and selective drugs. Studies on novel classes of benzenesulfonamides have provided insights into the structural requirements for enzyme inhibition, potentially leading to the development of therapeutics for conditions where carbonic anhydrase activity is implicated (Bruno et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2S/c1-3-12-24-13-4-5-18-15-17(6-9-21(18)24)10-11-23-27(25,26)19-7-8-20(22)16(2)14-19/h6-9,14-15,23H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUQXXCFUDGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


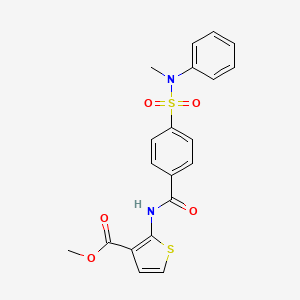

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
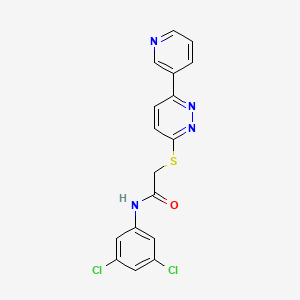
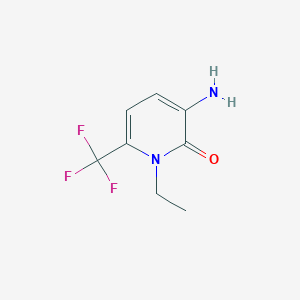
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
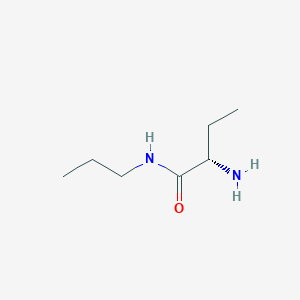
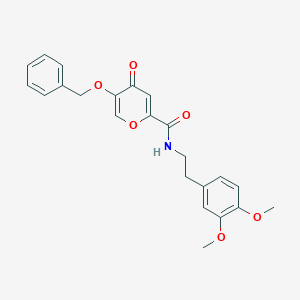

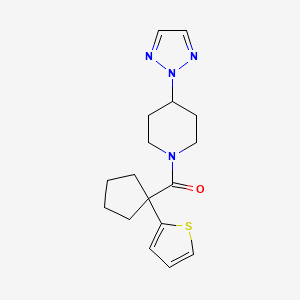

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)